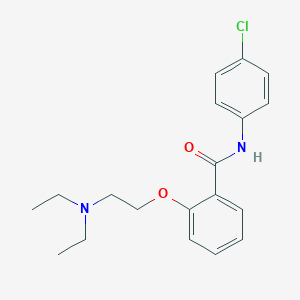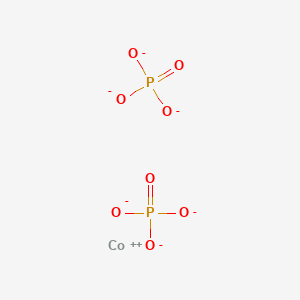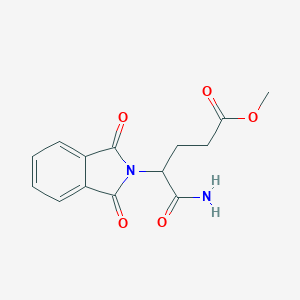
(R)-3-Phenylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Phenylcyclohexene is an organic compound that belongs to the class of cycloalkenes, which are cyclic hydrocarbons that contain one or more double bonds. It has a molecular formula of C12H14 and a molecular weight of 158.24 g/mol. (R)-3-Phenylcyclohexene is an important intermediate in the synthesis of various organic compounds and has several applications in scientific research.
Mechanism of Action
The mechanism of action of (R)-3-Phenylcyclohexene is not well understood. However, it is believed to act as a ligand for various receptors in the body, including the GABA-A receptor and the NMDA receptor. It may also have an effect on the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-Phenylcyclohexene are not well studied. However, it is believed to have an effect on the central nervous system, including sedative and anxiolytic effects. It may also have an effect on the cardiovascular system, including vasodilation and hypotension.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-3-Phenylcyclohexene in lab experiments is its availability and low cost. It is also a versatile intermediate that can be used in the synthesis of various organic compounds. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the research on (R)-3-Phenylcyclohexene. One direction is the development of new synthetic methods for the production of (R)-3-Phenylcyclohexene that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of (R)-3-Phenylcyclohexene and its potential therapeutic applications in the treatment of various diseases, including anxiety and depression. Additionally, the development of new chiral ligands and catalysts based on (R)-3-Phenylcyclohexene could have applications in asymmetric synthesis.
Synthesis Methods
(R)-3-Phenylcyclohexene can be synthesized via several methods, including the catalytic hydrogenation of phenylcyclohexene, the Wittig reaction of 1-phenyl-1,3-butadiene with cyclohexanone, and the Grignard reaction of phenylmagnesium bromide with cyclohexanone. The catalytic hydrogenation method is the most commonly used method for the synthesis of (R)-3-Phenylcyclohexene.
Scientific Research Applications
(R)-3-Phenylcyclohexene has several applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of chiral ligands and catalysts for asymmetric synthesis.
properties
CAS RN |
17540-19-1 |
|---|---|
Product Name |
(R)-3-Phenylcyclohexene |
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(1R)-cyclohex-2-en-1-yl]benzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |
InChI Key |
MUSXBUOOSTWNCY-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)C2=CC=CC=C2 |
SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)






